Methoprene

Description

Structure

3D Structure

Propriétés

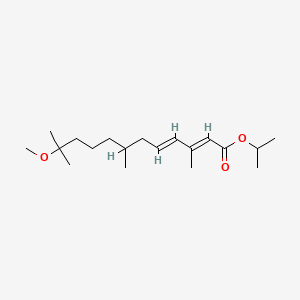

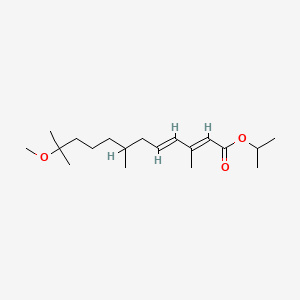

IUPAC Name |

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-LDRANXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032627 | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Merck Index] | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256 °C, BP: 100 °C at 0.05 mm Hg | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9261 g/mL at 20 °C | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid, Pale yellow liquid (technical grade) | |

CAS No. |

40596-69-8, 36557-27-4, 52020-07-2 | |

| Record name | Methoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 10-6425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052020072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Methoprene in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene, a sesquiterpenoid, is a widely utilized insect growth regulator (IGR) that functions as a juvenile hormone (JH) analog. Unlike traditional insecticides that exhibit acute toxicity, this compound disrupts the endocrine system of insects, leading to developmental arrest and reproductive failure.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in insects, detailing the molecular interactions, signaling pathways, and downstream physiological effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in entomology, pest management, and insecticide development.

Molecular Interaction with the Juvenile Hormone Receptor Complex

The primary molecular target of this compound is the juvenile hormone receptor, a heterodimeric complex composed of two main proteins: This compound-tolerant (Met) and Taiman (Tai) , which is also known as Steroid Receptor Coactivator (SRC) or FISC.[3][4]

Binding to the this compound-tolerant (Met) Protein

This compound, mimicking the natural juvenile hormone (JH), binds directly to the Met protein. Met is a member of the basic helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family of transcription factors.[5] The binding occurs within a specific ligand-binding pocket located in the PAS-B domain of the Met protein. This interaction is crucial for initiating the downstream signaling cascade.

The binding affinity of JH III to the Met receptor from Drosophila melanogaster has been determined to have a dissociation constant (Kd) of 5.3 ± 1.5 nM. Competitive binding assays with the Met protein from Tribolium castaneum have shown that this compound and another JH analog, pyriproxyfen, also bind to the PAS-B domain. The inhibitory constant (Ki) for this compound was determined to be 388 ± 52 nM, while pyriproxyfen exhibited a higher affinity with a Ki of 4.75 ± 0.86 nM.

Formation of the Active Receptor Complex

In the absence of a ligand, Met can exist as an inactive homodimer. The binding of this compound or JH to the PAS-B domain of Met induces a conformational change. This change facilitates the dissociation of the Met homodimer and promotes its heterodimerization with Taiman. The resulting Met-Taiman complex is the active form of the juvenile hormone receptor.

The Juvenile Hormone Signaling Pathway

The activation of the Met-Taiman receptor complex by this compound initiates a signaling cascade that ultimately alters gene expression, leading to the disruption of normal insect development.

The key steps in the signaling pathway are as follows:

-

Receptor Activation : this compound binds to Met, inducing the formation of the active Met-Taiman heterodimer.

-

DNA Binding : The active receptor complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.

-

Activation of Krüppel-homolog 1 (Kr-h1) : A primary target of the Met-Taiman complex is the gene encoding Krüppel-homolog 1 (Kr-h1), a zinc-finger transcription factor. The binding of the receptor to the JHRE of the Kr-h1 gene leads to its transcriptional activation.

-

Repression of Ecdysone-induced protein 93F (E93) : The resulting Kr-h1 protein acts as a transcriptional repressor of the Ecdysone-induced protein 93F (E93) gene. E93 is a key transcription factor that promotes adult morphogenesis during metamorphosis.

-

Blockage of Metamorphosis : By repressing the expression of E93, this compound, through the action of Kr-h1, prevents the initiation of the genetic program for metamorphosis. This leads to a failure in the breakdown of larval tissues and the formation of adult structures, resulting in developmental arrest and mortality, typically at the pupal stage.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Binding Affinities of this compound and Related Compounds to the Met Receptor

| Ligand | Insect Species | Receptor Component | Method | Binding Affinity (Kd or Ki) | Reference(s) |

| JH III | Drosophila melanogaster | Full-length Met | Radioligand Binding Assay | Kd = 5.3 ± 1.5 nM | |

| JH III | Tribolium castaneum | Met (PAS-B domain) | Saturation Assay | Kd = 12.3 ± 0.62 nM | |

| This compound | Tribolium castaneum | Met (PAS-B domain) | Competitive Binding Assay | Ki = 388 ± 52 nM | |

| Pyriproxyfen | Tribolium castaneum | Met (PAS-B domain) | Competitive Binding Assay | Ki = 4.75 ± 0.86 nM |

Table 2: Effects of this compound on Gene Expression

| Gene | Insect Species | Treatment | Method | Fold Change (log2) | Reference(s) |

| Krüppel-homolog 1 (Kr-h1) | Aedes aegypti | 100 ng/mL this compound | RT-qPCR | Increased | |

| Ecdysone-induced protein 93F (E93) | Aedes aegypti | 100 ng/mL this compound | RT-qPCR | Decreased | |

| CsMet1 | Chilo suppressalis | 3 µg/µL this compound (injection) | RT-qPCR | Up to 2.74-fold increase | |

| CsMet2 | Chilo suppressalis | 3 µg/µL this compound (injection) | RT-qPCR | Up to 3.68-fold increase | |

| Vitellogenin | Chilo suppressalis | dsRNA knockdown of CsMet1 and CsMet2 | RT-qPCR | Suppressed expression |

Table 3: Dose-Response of this compound on Insect Development

| Insect Species | Developmental Stage | Endpoint | Dose (LC50 / IE50) | Reference(s) |

| Aedes aegypti | Larvae | Inhibition of Emergence | IE50 = 0.505 ppb | |

| Aedes albopictus | Larvae | Inhibition of Emergence | IE50 = 1.818 ppb | |

| Culex pipiens | Larvae | Inhibition of Emergence | IE50 = 0.428 ppb |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ligand-Binding Assay

This protocol is based on the methods used to determine the binding affinity of JH III and its analogs to the Met protein.

Objective: To quantify the binding affinity of this compound to the Met receptor.

Workflow:

Methodology:

-

Protein Expression: The Met protein or its ligand-binding domain (PAS-B) is expressed using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Radioligand: A radiolabeled juvenile hormone, typically [3H]JH III, is used.

-

Binding Reaction: The expressed Met protein is incubated with a fixed concentration of [3H]JH III in a suitable buffer. For competitive binding assays, increasing concentrations of unlabeled this compound are included in the reaction.

-

Separation of Bound and Free Ligand: After incubation, the protein-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filter binding assays using glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: For saturation binding experiments, the dissociation constant (Kd) is determined by Scatchard analysis or non-linear regression. For competitive binding experiments, the inhibitory constant (Ki) for this compound is calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by qRT-PCR

This protocol is based on methods used to quantify changes in gene expression following this compound treatment.

Objective: To measure the relative expression levels of target genes (e.g., Kr-h1, E93) in response to this compound.

Workflow:

Methodology:

-

Insect Treatment: Insects at the desired developmental stage are treated with this compound or a control solvent (e.g., acetone).

-

RNA Isolation: Total RNA is extracted from whole insects or dissected tissues (e.g., fat body) using a suitable method, such as TRIzol reagent.

-

cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR): The cDNA is used as a template for qRT-PCR with gene-specific primers for the target genes (e.g., Kr-h1, E93) and a stable reference gene (e.g., ribosomal protein S7, actin). The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Functional Genomics: RNA Interference (RNAi) and CRISPR-Cas9

These techniques are used to validate the function of genes in the this compound signaling pathway.

RNA Interference (RNAi):

-

dsRNA Synthesis: A DNA template for the target gene (e.g., Met, Taiman, Kr-h1) is amplified by PCR with T7 promoter sequences at both ends. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

-

dsRNA Delivery: The dsRNA is injected into the insect hemocoel.

-

Phenotypic Analysis: The effect of gene knockdown on this compound sensitivity and downstream gene expression is analyzed.

CRISPR-Cas9 Gene Editing:

-

sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific exon of the gene of interest (e.g., E93).

-

Microinjection: A mixture of the sgRNA and Cas9 protein or a plasmid encoding both is injected into insect embryos.

-

Screening and Analysis: G0 injected insects are raised and crossed to establish mutant lines. The resulting phenotypes and gene expression changes are then characterized.

Conclusion

This compound's mechanism of action in insects is a well-defined process initiated by its binding to the Met receptor protein. This event triggers a signaling cascade that culminates in the repression of the key metamorphic gene E93 through the upregulation of Kr-h1. The resulting block in metamorphosis underscores the efficacy of this compound as an insect growth regulator. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals working to understand and exploit this critical pathway for the development of novel and specific insect control strategies.

References

The Role of (S)-Methoprene as a Juvenile Hormone Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methoprene, a potent juvenile hormone analog (JHA), serves as a critical tool in insect pest management and as a molecular probe for studying insect endocrinology. By mimicking the action of natural juvenile hormone (JH), (S)-Methoprene disrupts the normal developmental processes of insects, particularly metamorphosis, leading to mortality or reproductive sterility. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, physiological effects, and methodologies associated with (S)-Methoprene's function. It is intended to be a comprehensive resource for researchers engaged in insecticide development, resistance monitoring, and the fundamental study of insect hormone action.

Introduction

Insect growth regulators (IGRs) represent a class of insecticides designed for greater selectivity and reduced non-target effects compared to traditional neurotoxic agents.[1] Among these, (S)-Methoprene is a widely utilized JHA that interferes with gene expression essential for metamorphosis.[1] First registered in 1975, it acts as a "biochemical pesticide" by disrupting the insect's life cycle rather than through direct toxicity to adult insects.[2][3] Its primary mode of action is to prevent the successful emergence of adult insects from the pupal stage, thereby controlling pest populations by halting reproduction.[2] This guide details the core scientific principles of (S)-Methoprene's activity, from receptor binding to whole-organism physiological response.

Mechanism of Action: A Molecular Perspective

The biological activity of (S)-Methoprene is predicated on its function as an agonist for the juvenile hormone receptor.

The Juvenile Hormone Receptor: Methoprene-tolerant (Met)

The primary molecular target of JH and its analogs is an intracellular receptor named this compound-tolerant (Met). Met is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. Studies have demonstrated that the Met protein directly binds to JH III (the most common natural JH in many insects) with high affinity, at physiological concentrations in the nanomolar range. Resistance to this compound in insects, such as Drosophila melanogaster, is often linked to mutations in the Met gene, which can result in reduced ligand affinity, confirming its role as the receptor.

Ligand Binding and Complex Formation

(S)-Methoprene, like natural JH, binds to a hydrophobic pocket within the PAS-B domain of the Met receptor. This binding event is crucial as it induces a conformational change in the Met protein. In its ligand-bound state, Met forms a heterodimer with another bHLH-PAS protein, which is known as Taiman in Drosophila or Steroid Receptor Coactivator (SRC) in other insects. This Met-Taiman/SRC complex is the transcriptionally active form of the receptor.

Regulation of Gene Expression

The activated Met-Taiman/SRC complex translocates to the nucleus where it binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of JH-responsive genes. A key downstream target is the gene Krüppel homolog 1 (Kr-h1). The upregulation of Kr-h1 is essential for maintaining the larval state and preventing the initiation of metamorphosis. By artificially maintaining a high level of JH signaling through the application of (S)-Methoprene, the insect is prevented from making the normal transition from larva to pupa, or from pupa to adult.

The Juvenile Hormone Signaling Pathway

The signaling cascade initiated by (S)-Methoprene is a critical regulatory pathway controlling insect development. High titers of JH, mimicked by (S)-Methoprene, activate the Met receptor, leading to the expression of anti-metamorphic genes like Kr-h1. This pathway directly antagonizes the action of the molting hormone, 20-hydroxyecdysone (20E), which promotes metamorphosis. The interplay between these two hormonal signals dictates the developmental fate of the insect.

Quantitative Data Summary

The efficacy and toxicological profile of (S)-Methoprene have been quantified across numerous studies. The following tables summarize key data points.

Table 1: Efficacy of (S)-Methoprene Against Various Insect Species

| Species | Endpoint | Concentration (ppb or µg/L) | Reference(s) |

|---|---|---|---|

| Aedes aegypti | IE₅₀ | 0.505 | |

| Aedes aegypti | IE₉₀ | 2.193 | |

| Aedes aegypti | IE₅₀ | 0.13 - 60 | |

| Aedes albopictus | IE₅₀ | 1.818 | |

| Aedes albopictus | IE₉₀ | 10.395 | |

| Culex pipiens | IE₅₀ | 0.428 | |

| Culex pipiens | IE₉₀ | 2.871 | |

| Culex quinquefasciatus | Emergence Inhibition (84%) | 0.4 ppm (400 ppb) |

| Moina macrocopa (Cladoceran) | LC₅₀ (48-hr) | 0.34 mg/L (340 ppb) | |

IE₅₀/IE₉₀: Concentration causing 50%/90% inhibition of adult emergence. LC₅₀: Concentration causing 50% mortality.

Table 2: Binding Affinity of Juvenile Hormone Analogs to the Met Receptor

| Ligand | Receptor Source | Method | Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|---|

| JH III | Drosophila melanogaster Met | In vitro binding assay | 5.3 ± 1.5 nM |

| JH III | Tribolium castaneum Met | In vitro binding assay | 2.94 ± 0.68 nM | |

Table 3: Acute Toxicity of (S)-Methoprene in Non-Target Organisms

| Organism | Test Type | Value | Reference(s) |

|---|---|---|---|

| Rat | Oral LD₅₀ | > 34,600 mg/kg | |

| Dog | Oral LD₅₀ | > 5,000 mg/kg | |

| Rabbit | Dermal LD₅₀ | > 2,000 - 3,000 mg/kg | |

| Mallard Duck | Oral LD₅₀ | > 2,000 mg/kg | |

| Bobwhite Quail | 5-8 day LC₅₀ | > 10,000 ppm | |

| Bluegill Sunfish | 96-hr LC₅₀ | 4.6 mg/L |

| Trout | 96-hr LC₅₀ | 4.4 mg/L | |

LD₅₀: Dose causing 50% mortality.

Experimental Protocols

Standardized protocols are essential for generating reproducible data on the efficacy and mechanism of (S)-Methoprene.

Larval Emergence Inhibition Bioassay (Mosquitoes)

This protocol is adapted from World Health Organization (WHO) guidelines for testing mosquito larvicides.

Objective: To determine the concentration of (S)-Methoprene that inhibits the successful emergence of adult mosquitoes from treated larvae.

Materials:

-

(S)-Methoprene technical grade or formulation.

-

Solvent (e.g., ethanol, acetone).

-

Late 3rd or early 4th instar larvae of the target mosquito species.

-

Disposable bioassay cups (e.g., 250-500 mL).

-

Deionized or dechlorinated water.

-

Larval food (e.g., ground fish flakes, yeast extract).

-

Pipettes and glassware for serial dilutions.

-

Incubator set to appropriate temperature (e.g., 25-28°C) and photoperiod.

-

Fine mesh netting to cover cups.

Procedure:

-

Preparation of Stock Solution: Prepare a 1% stock solution of (S)-Methoprene by dissolving the active ingredient in a suitable solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five test concentrations. Concentrations should be chosen to bracket the expected IE₅₀ and IE₉₅ values.

-

Assay Setup:

-

Label cups for each concentration and control, with at least four replicates per concentration.

-

Add a known volume of water (e.g., 199 mL) to each cup.

-

Add 1 mL of the appropriate this compound dilution to each test cup. Add 1 mL of solvent only to the control cups.

-

-

Larval Introduction: Introduce a known number of larvae (e.g., 20-25) into each cup.

-

Incubation: Cover the cups with mesh and place them in an incubator. Provide a small amount of food every 2-3 days.

-

Data Collection: Record mortality of larvae and pupae daily. Count the number of successfully emerged, free-flying adults in each cup. The observation period continues until all individuals in the control cups have either emerged or died.

-

Analysis: Calculate the percentage of emergence inhibition (IE%) for each concentration, corrected for control mortality using Abbott's formula if necessary. Determine IE₅₀ and IE₉₀ values using probit analysis.

In Vitro Ligand Binding Assay

This protocol provides a general framework for assessing the direct binding of (S)-Methoprene to its receptor, Met.

Objective: To quantify the binding affinity (Kd) of (S)-Methoprene or other JHAs to the in vitro-expressed Met protein.

Materials:

-

Plasmid DNA encoding the full-length Met protein.

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Radiolabeled JHA (e.g., [³H]JH III) and unlabeled (S)-Methoprene.

-

Binding buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Protein Expression: Synthesize the Met protein in vitro using the coupled transcription/translation system according to the manufacturer's protocol.

-

Binding Reaction:

-

For total binding, incubate the in vitro-translated Met protein with a range of concentrations of radiolabeled JHA.

-

For non-specific binding, perform a parallel incubation that includes a 100-fold or greater molar excess of unlabeled (S)-Methoprene.

-

-

Incubation: Allow binding reactions to reach equilibrium (e.g., 1-2 hours at room temperature).

-

Separation: Rapidly separate bound from free ligand by vacuum filtering the reaction mixture through glass fiber filters. The protein and bound ligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by analyzing the saturation binding data using Scatchard analysis or non-linear regression.

Hormonal Control of Insect Metamorphosis

The life cycle of holometabolous insects is governed by the precise timing and titers of two principal hormones: 20-hydroxyecdysone (20E) and Juvenile Hormone (JH). (S)-Methoprene disrupts this delicate balance.

-

High JH + 20E Pulse: In the presence of high levels of JH (or a JHA like (S)-Methoprene), a pulse of 20E triggers a molt to the next larval instar. The anti-metamorphic gene program, driven by JH, prevails.

-

Low/No JH + 20E Pulse: When JH titers naturally decline at the end of the final larval instar, the same 20E pulse now initiates metamorphosis, leading to pupation and subsequent adult development.

-

(S)-Methoprene Action: Application of (S)-Methoprene during the late larval or pupal stage artificially maintains a "high JH" signal. When the 20E pulse occurs, the insect is unable to execute the metamorphic program correctly, resulting in developmental arrest, malformed intermediates, or death.

Conclusion

(S)-Methoprene remains a valuable compound for both applied pest control and basic research. Its well-characterized mechanism of action, centered on the Met receptor and the subsequent disruption of the JH signaling pathway, provides a clear example of targeted biochemical pest control. The methodologies outlined in this guide offer standardized approaches for evaluating its efficacy and further investigating the intricacies of insect endocrinology. A thorough understanding of its molecular function is paramount for managing insecticide resistance and for the development of next-generation IGRs.

References

The Discovery, Development, and Mechanism of the Insect Growth Regulator Methoprene: A Technical Guide

Abstract

Methoprene, a pioneering insect growth regulator (IGR), represents a significant advancement in pest control through its targeted disruption of insect development. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its biochemical properties, toxicological profile, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Introduction

The mid-20th century saw a rise in concern over the environmental and health impacts of broad-spectrum chemical pesticides. This spurred the search for more selective and environmentally benign methods of insect control. A promising new approach emerged from the study of insect endocrinology, focusing on the disruption of hormonal processes unique to insects. This research led to the development of a new class of insecticides known as insect growth regulators (IGRs). This compound was one of the first and most successful IGRs to be commercialized, offering a novel mode of action that interferes with insect metamorphosis rather than relying on direct toxicity.[1][2]

Discovery and History

The journey of this compound began with a deeper understanding of insect physiology. In the mid-1960s, the discovery of ecdysone, the insect molting hormone, opened the door to a new paradigm in pest control: interfering with natural developmental processes.[1] This concept was championed by Dr. Carl Djerassi, who convinced the pharmaceutical company Syntex to invest in molecular biology research.[1]

In 1968, Djerassi's team founded Zoëcon, a company solely dedicated to developing innovative insect control methods.[1] Their research focused on juvenile hormone (JH), a key hormone that regulates insect development and metamorphosis. The idea was to create a synthetic analog of JH that could prevent insects from maturing into reproductive adults.

This research culminated in the synthesis of this compound, isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, in March 1971. In 1972, Zoëcon patented this highly effective juvenile hormone analog, which became the first commercial insect growth disruptor. The U.S. Environmental Protection Agency (EPA) granted full commercial registration to racemic this compound in March 1975, initially for the control of floodwater mosquitoes under the trade name Altosid®. The more active S-enantiomer, S-methoprene, was registered in 1985.

Physicochemical Properties

This compound is an amber-colored liquid with a faint fruity odor. It is a juvenile hormone analog classified under the Insecticide Resistance Action Committee (IRAC) Group 7A. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₄O₃ | |

| Molar Mass | 310.48 g/mol | |

| Appearance | Amber or pale yellow liquid | |

| Odor | Faint fruity | |

| Boiling Point | 100 °C at 0.05 mmHg | |

| Water Solubility | 1.4 mg/L at 25 °C | |

| Vapor Pressure | 3.15 mPa at 25 °C | |

| Log Kow | 5.50 |

Mechanism of Action

This compound exerts its insecticidal effect by mimicking the action of natural juvenile hormone in insects. JH plays a crucial role in preventing metamorphosis during larval development. By maintaining high levels of a JH analog, this compound disrupts the normal developmental process, preventing the transition from the larval to the pupal stage, or from the pupal to the adult stage. This ultimately leads to the death of the immature insect and prevents it from reproducing.

Signaling Pathway

The molecular target of this compound is the "this compound-tolerant" (MET) protein, which functions as a juvenile hormone receptor. MET is a member of the bHLH-PAS family of transcription factors. Upon binding to this compound (or endogenous JH), MET forms a heterodimer with another bHLH-PAS protein, Steroid Receptor Coactivator (SRC), also known as Taiman in Drosophila or FISC in Aedes aegypti. This ligand-activated MET-SRC complex then binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the activation or repression of genes that regulate metamorphosis.

Recent evidence also suggests a link between the MET-mediated genomic pathway and a more rapid, membrane-associated signaling cascade. JH has been shown to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). This pathway may enhance the transcriptional activity of MET.

Caption: this compound signaling pathway in an insect cell.

Toxicology

This compound exhibits a high degree of selectivity, with very low acute toxicity to mammals. This is a key feature that distinguishes it from many conventional insecticides.

Mammalian Toxicity

Extensive toxicological studies have been conducted on this compound. The following table summarizes key acute and chronic toxicity data in mammals.

| Study Type | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >34,600 mg/kg | |

| Acute Oral LD₅₀ | Dog | Oral | >5,000 mg/kg | |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >2,000 - 3,000 mg/kg | |

| Acute Inhalation LC₅₀ | Rat | Inhalation | >210 mg/L | |

| 90-Day Feeding Study (NOAEL) | Rat | Oral | 500 ppm | |

| 90-Day Feeding Study (NOAEL) | Dog | Oral | 500 ppm | |

| 2-Year Feeding Study | Rat | Oral | No adverse effects at 250 mg/kg/day | |

| Teratogenicity | Rat | Oral | No effects at ~25 mg/kg/day | |

| Teratogenicity | Rabbit | Oral | No effects at ~15 mg/kg/day |

This compound is not considered to be mutagenic or carcinogenic.

Ecotoxicology

While generally safe for mammals and birds, this compound can have effects on non-target aquatic organisms.

| Organism | Test Type | Value | Reference |

| Fish (Bluegill Sunfish) | 96-hour LC₅₀ | 4.6 mg/L | |

| Fish (Trout) | 96-hour LC₅₀ | 4.4 mg/L | |

| Freshwater Invertebrates (Daphnia magna) | 48-hour EC₅₀ | 0.36 mg/L | |

| Estuarine Invertebrates (Mysid Shrimp) | 96-hour LC₅₀ | 0.002 mg/L |

Environmental Fate

This compound is biodegradable and non-persistent in the environment. It degrades rapidly in sunlight and through microbial action in soil and water.

| Environment | Half-life | Conditions | Reference |

| Soil | 10-14 days | Aerobic | |

| Water | 30-40 hours | Pond water, sunlight | |

| Alfalfa | < 2 days | - | |

| Rice | < 1 day | - |

Experimental Protocols

The evaluation of this compound's safety and efficacy relies on standardized experimental protocols.

Subchronic Oral Toxicity Study (90-Day) in Rodents (based on OECD Guideline 408)

This study provides information on the possible health hazards arising from repeated exposure over a prolonged period.

-

Test Animals: Typically, young, healthy adult rats are used. At least 10 males and 10 females are assigned to each dose group.

-

Dose Groups: A minimum of three dose levels and a concurrent control group are used. Doses are selected based on the results of acute toxicity or 28-day studies. A limit test at 1000 mg/kg/day can be performed if no adverse effects are expected.

-

Administration: The test substance is administered orally, daily for 90 days, via gavage, in the diet, or in drinking water.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine is also collected for urinalysis.

-

Pathology: All animals are subjected to a gross necropsy. Organs and tissues are weighed and preserved for histopathological examination.

Mosquito Larvicide Efficacy Bioassay (based on WHO Guidelines)

This protocol is used to determine the concentration of this compound required to inhibit the emergence of adult mosquitoes.

-

Test Organisms: Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti) are used.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to obtain a range of test concentrations.

-

Exposure: A specified number of larvae (e.g., 20-25) are placed in beakers containing a defined volume of water (e.g., 100 mL). The appropriate amount of the test solution is added to each beaker to achieve the desired final concentration. A control group with only the solvent is also included.

-

Incubation: The beakers are held under controlled conditions of temperature and light. Larval food is provided.

-

Data Collection: Mortality of larvae and pupae is recorded daily. The number of successfully emerged adults is also counted. The test is typically run until all individuals in the control group have either emerged or died.

-

Data Analysis: The percentage of emergence inhibition (EI) is calculated for each concentration. Probit analysis is then used to determine the EI₅₀ and EI₉₅ values (the concentrations that inhibit the emergence of 50% and 95% of the adults, respectively).

Caption: Experimental workflow for a mosquito larvicide bioassay.

Conclusion

This compound stands as a landmark in the development of biorational insecticides. Its discovery and successful commercialization demonstrated the viability of targeting insect-specific physiological processes for pest control. With its low mammalian toxicity and targeted mode of action, this compound continues to be a valuable tool in integrated pest management programs for public health, agriculture, and animal health. Ongoing research into the nuances of its signaling pathway and the development of new formulations will further enhance its efficacy and safety profile, ensuring its continued relevance in the face of evolving pest challenges.

References

An In-depth Technical Guide on the Mode of Action of Methoprene in Diptera Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene is a widely used insect growth regulator (IGR) that functions as a juvenile hormone analog (JHA).[1][2] Unlike traditional insecticides that cause direct toxicity, this compound disrupts the life cycle of insects, preventing them from reaching reproductive maturity.[1][3] Its mode of action is particularly effective against various Diptera species, including mosquitoes (Aedes aegypti, Anopheles gambiae) and fruit flies (Drosophila melanogaster), making it a critical tool in pest and vector control.[1] This guide provides a detailed examination of the molecular mechanisms underlying this compound's effects in Diptera, summarizing key signaling pathways, quantitative data, and experimental methodologies.

Core Molecular Mechanism of Action

This compound's primary action is to mimic the endogenous juvenile hormone (JH), a sesquiterpenoid that plays a vital role in regulating development, metamorphosis, and reproduction. By acting as a JH agonist, this compound hijacks the insect's natural hormonal signaling pathways, leading to developmental arrest and mortality.

The Juvenile Hormone Receptor Complex

The central mediator of JH and this compound action is the intracellular JH receptor, This compound-tolerant (Met) . Met is a transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family. In the presence of JH or this compound, Met forms a heterodimer with another bHLH-PAS protein known as Taiman (Tai) , also referred to as Steroid Receptor Coactivator (SRC) or FISC.

This ligand-dependent dimerization is a critical activation step. Studies have shown that in the absence of the hormone, Met may form a homodimer (Met-Met), which dissociates upon this compound binding, allowing the formation of the active Met-Tai complex. This active heterodimer then binds to specific DNA sequences called JH Response Elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Signaling Cascade

Upon binding to JHREs, the Met-Tai complex primarily activates the transcription of the gene Krüppel-homolog 1 (Kr-h1) . Kr-h1 is a zinc-finger transcription factor that acts as the primary transducer of the JH signal. Its induction is a rapid and direct response to JH/methoprene exposure. The sustained expression of Kr-h1 is responsible for maintaining the juvenile state and preventing the initiation of metamorphosis.

The following diagram illustrates the canonical JH/methoprene signaling pathway.

References

The Disruption of Procreation: A Technical Guide to Methoprene's Impact on Insect Reproductive Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene, a potent insect growth regulator, functions as a synthetic analog of juvenile hormone (JH), a critical controller of insect development and reproduction.[1][2] Its application in pest management stems from its ability to disrupt the normal life cycle, preventing insects from reaching reproductive maturity.[1][3] This technical guide delves into the core mechanisms by which this compound impacts the intricate reproductive systems of insects. We will explore its influence on key signaling pathways, present quantitative data from various studies, detail experimental protocols for analysis, and provide visual representations of the molecular and experimental frameworks.

Mechanism of Action: A Tale of Two Hormones

This compound's primary mode of action is the mimicry of juvenile hormone, thereby interfering with the delicate interplay between JH and ecdysteroids, the two principal hormones governing insect development and reproduction.[4] While JH is crucial for maintaining the juvenile state, its levels must decrease to allow for metamorphosis. In adult insects, JH resumes a critical role in reproductive maturation, including vitellogenesis (yolk protein synthesis) and oogenesis (egg development).

This compound disrupts this hormonal balance. In many insects, particularly after a blood meal in species like Anopheles gambiae, there is a natural peak in ecdysteroids that triggers the expression of genes essential for egg maturation, such as the ecdysone receptor (EcR), hormone receptor 3 (HR3), and vitellogenin (Vg). Topical application of this compound has been shown to suppress the expression of these ecdysone-regulated genes, leading to delayed ovarian development and egg maturation. This antagonistic effect on ecdysone action is a key aspect of its reproductive disruption.

The Juvenile Hormone Signaling Pathway

The molecular action of JH, and by extension this compound, is primarily mediated through an intracellular receptor known as this compound-tolerant (Met). Met is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. The binding of JH or this compound to the PAS-B domain of Met induces a conformational change, leading to the formation of a heterodimer with another bHLH-PAS protein, often Taiman (Tai). This activated JH-Met/Tai receptor complex then binds to specific DNA sequences called juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key downstream targets of this pathway is the transcription factor Krüppel homolog 1 (Kr-h1), which plays a crucial role in mediating JH's anti-metamorphic and reproductive functions.

In some instances, JH can also initiate rapid, non-genomic responses through membrane-associated receptors, activating signaling cascades like the phospholipase C (PLC) pathway. This can lead to an increase in intracellular calcium and the activation of protein kinases, which can then phosphorylate and enhance the activity of the Met receptor, demonstrating a link between the membrane and nuclear signaling pathways.

Impact on Female Reproductive Systems

This compound's effects on female insects are profound and multifaceted, primarily targeting ovarian development and fecundity.

Ovarian Development and Vitellogenesis

Studies across various insect orders have demonstrated this compound's ability to interfere with normal ovarian development. In the mosquito Anopheles gambiae, topical application of this compound delayed the growth of primary follicles and suppressed yolk deposition. Similarly, in the carpenter bee Xylocopa virginica, this compound treatment led to a dose-dependent increase in the volume of mature oocytes, indicating a disruption of the normal timing and regulation of ovarian maturation.

The underlying mechanism for this disruption is often the interference with vitellogenesis, the process of yolk protein synthesis and uptake by the developing oocytes. This compound has been shown to down-regulate the expression of the vitellogenin (Vg) gene, which codes for the primary yolk protein precursor. This suppression of Vg synthesis directly impacts the size and viability of the developing eggs.

Fecundity and Fertility

The disruption of ovarian development and vitellogenesis inevitably leads to reduced fecundity (the number of eggs produced) and fertility (the viability of those eggs). In the pea aphid, Acyrthosiphon pisum, increasing concentrations of S-methoprene resulted in a gradual decrease in the average fecundity per female. In Aedes aegypti mosquitoes, significant impacts on both fecundity and egg hatch rates were observed even at lower dosages. Interestingly, in Anopheles albimanus, while fecundity was not significantly affected by sublethal larval exposure to this compound, the fertility of the resulting females was significantly reduced.

Impact on Male Reproductive Systems

While the effects on females are more extensively studied, this compound also impacts male reproductive physiology and behavior. In some tephritid fruit flies, this compound treatment has been shown to accelerate sexual maturation in males. This can lead to an increase in the size of male accessory glands and testes. Furthermore, treated males may exhibit higher mating success at a younger age compared to their untreated counterparts. This accelerated maturation is thought to be linked to the role of JH in regulating the development of male reproductive organs and mating behaviors.

Quantitative Data on this compound's Reproductive Effects

The following tables summarize quantitative data from various studies on the impact of this compound on insect reproductive parameters.

| Insect Species | This compound Concentration/Dose | Observed Effect on Female Reproduction | Reference |

| Anopheles gambiae | 1 ng, 10 ng, 50 ng/female (topical) | Delayed ovarian development and egg maturation. | |

| Acyrthosiphon pisum | 1000 mg·L⁻¹ | Adult body weight decreased by 1.30 mg; fecundity reduced to 83.5 individuals/female. | |

| Xylocopa virginica | 500 µg and 1000 µ g/female | Significantly increased ovarian development (volume of mature oocytes). | |

| Aedes aegypti | Lower dosages (not specified) | Significant impacts on fecundity and egg hatch. | |

| Anopheles albimanus | 0.00015 ppm (larval exposure) | Fertility reduced to 65.35% (control: 79.21%). | |

| Ceratitis capitata | 0.01%, 0.03%, 0.05% in diet | No significant effect on fecundity or fertility. | |

| Anastrepha ludens | 0.01%, 0.03%, 0.05% in diet | Increased egg production. |

| Insect Species | This compound Concentration/Dose | Observed Effect on Male Reproduction | Reference |

| Anastrepha fraterculus | 0.01% in diet | Increased size of accessory glands and testes; higher mating success in 6-day-old males. | |

| Tephritid fruit flies | Not specified | Accelerates male sexual maturation. |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature to assess the impact of this compound on insect reproduction.

Topical Application for Ovarian Development Analysis

Objective: To assess the effect of this compound on ovarian development and egg maturation.

Protocol:

-

Insect Rearing: Rear the target insect species (e.g., Anopheles gambiae) under controlled laboratory conditions (temperature, humidity, photoperiod).

-

Hormone Application: At a specific time point post-eclosion or after a blood meal (e.g., 6 hours post-blood meal), topically apply various doses of this compound (e.g., 1 ng, 10 ng, 50 ng) dissolved in a solvent like cyclohexane to the abdomen of female insects. A control group should be treated with the solvent alone.

-

Ovary Dissection and Measurement: At defined time points after treatment (e.g., 48 hours post-blood meal), dissect the ovaries from both treated and control insects under a stereomicroscope.

-

Data Analysis: Measure the length of the primary follicles or the overall size of the ovaries. Compare the measurements between the different treatment groups and the control group using appropriate statistical analysis.

Dietary Administration for Fecundity and Fertility Assessment

Objective: To determine the effect of dietary this compound on the fecundity and fertility of insects.

Protocol:

-

Insect Rearing: Maintain a colony of the target insect species (e.g., Acyrthosiphon pisum or fruit flies).

-

Diet Preparation: Prepare an artificial diet for the insects and incorporate different concentrations of this compound (e.g., 50, 100, 500, 1000 mg·L⁻¹). A control diet without this compound should also be prepared.

-

Feeding: Provide the respective diets to different groups of newly emerged adult insects.

-

Egg Collection and Counting: Collect the eggs laid by the females in each group over a specific period. Count the total number of eggs to determine fecundity.

-

Fertility Assessment: Incubate the collected eggs under optimal conditions and count the number of hatched larvae to determine the fertility rate (percentage of hatched eggs).

-

Data Analysis: Compare the fecundity and fertility rates between the different this compound-treated groups and the control group.

Conclusion

This compound's impact on insect reproductive systems is a direct consequence of its function as a juvenile hormone analog. By disrupting the delicate hormonal balance that governs reproductive maturation, it effectively sterilizes or reduces the reproductive capacity of a wide range of insect pests. Its interference with ecdysteroid signaling, mediated through the juvenile hormone receptor Met, leads to impaired ovarian development, suppressed vitellogenesis, and ultimately, reduced fecundity and fertility. While its effects are most pronounced in females, it also influences male reproductive development and behavior. A thorough understanding of these mechanisms is paramount for the continued development of effective and targeted insect control strategies.

References

Methoprene's Toxicological Profile in Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprene, a widely utilized insect growth regulator, functions as a juvenile hormone analog, disrupting the normal developmental processes of targeted insect pests. Its mode of action involves the activation of the this compound-tolerant (Met) receptor, leading to a cascade of gene regulation that ultimately prevents metamorphosis into the reproductive adult stage. While effective for pest control, a thorough understanding of its toxicological profile in a broader range of non-target invertebrates is crucial for environmental risk assessment and the development of more selective and sustainable pest management strategies. This technical guide provides a comprehensive review of the toxicological effects of this compound on various invertebrate species, detailing its mechanism of action, summarizing key toxicity data, outlining experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound's primary mode of action is the disruption of the juvenile hormone (JH) signaling pathway, which is essential for regulating insect development, metamorphosis, and reproduction.[1][2] this compound acts as an agonist of the juvenile hormone receptor, a protein complex composed of this compound-tolerant (Met) and its partner protein, often a steroid receptor coactivator like Taiman (Tai) or FISC (βFtz-F1-interacting steroid receptor coactivator).[3][4][5]

The binding of this compound to the Met receptor initiates a signaling cascade that ultimately influences gene expression. A key downstream effector in this pathway is the transcription factor Krüppel homolog 1 (Kr-h1). The JH-Met-Tai/FISC complex directly induces the expression of the Kr-h1 gene. Kr-h1, in turn, acts as a repressor of genes that promote adult metamorphosis, most notably the transcription factor E93. By maintaining high levels of Kr-h1, this compound effectively blocks the expression of E93, thereby preventing the initiation of adult development and leading to the mortality of the insect at the larval or pupal stage.

dot

Juvenile Hormone Signaling Pathway of this compound.

Quantitative Toxicological Data

The toxicity of this compound to invertebrates varies significantly across different species and taxonomic groups. The following tables summarize acute and chronic toxicity data, presenting key endpoints such as the median lethal concentration (LC50), median effective concentration (EC50), no-observed-adverse-effect-level (NOAEL), and lowest-observed-adverse-effect-level (LOAEL).

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Common Name | Test Duration | Endpoint | Value (µg/L) | Reference(s) |

| Daphnia magna | Water Flea | 48 hours | EC50 | 3,700 | |

| Daphnia pulex | Water Flea | 48 hours | EC50 | 4,700 | |

| Mysidopsis bahia | Mysid Shrimp | 96 hours | LC50 | >100,000 | |

| Gammarus fasciatus | Amphipod | 96 hours | LC50 | 1,500 | |

| Palaemonetes sp. | Grass Shrimp | 96 hours | LC50 | >100,000 | |

| Chironomus riparius | Midge | 48 hours | LC50 | 900 | |

| Crassostrea virginica | Eastern Oyster | 48 hours | EC50 | 247 | |

| Rhithropanopeus harrisii | Mud Crab | 96 hours | LC50 | >100 |

Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Common Name | Test Duration | Endpoint | Value (µg/L) | Reference(s) |

| Daphnia magna | Water Flea | 21 days | NOAEC (reproduction) | 50 | |

| Daphnia magna | Water Flea | 21 days | LOAEC (reproduction) | 100 | |

| Mysidopsis bahia | Mysid Shrimp | 28 days | NOEC (survival, growth, reproduction) | 120 | |

| Mysidopsis bahia | Mysid Shrimp | 28 days | LOEC (survival, growth, reproduction) | 270 | |

| Chironomus riparius | Midge | 28 days | NOEC (emergence) | 13 | |

| Gammarus pulex | Amphipod | 28 days | NOEC (reproduction) | 0.3 |

Experimental Protocols

The assessment of this compound's toxicity to invertebrates follows standardized testing protocols, often based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols provide a framework for ensuring the reliability and comparability of toxicological data.

Acute Toxicity Testing with Daphnia magna (OECD 202)

This test evaluates the acute immobilization of Daphnia magna after 24 and 48 hours of exposure to this compound.

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Test Substance Preparation: A stock solution of this compound is prepared, and a series of dilutions are made to create the test concentrations. A control group with no this compound is also included.

-

Exposure Conditions: Daphnids are exposed to the test solutions in glass beakers under controlled temperature (20 ± 2 °C) and light (16-hour light: 8-hour dark photoperiod) conditions.

-

Endpoint: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated using statistical methods such as probit analysis.

Chronic Toxicity Testing with Mysidopsis bahia (EPA OPPTS 850.1350)

This life-cycle test assesses the effects of this compound on the survival, growth, and reproduction of the mysid shrimp over a 28-day period.

-

Test Organisms: Juvenile mysids (≤ 24 hours old) are used to initiate the test.

-

Test System: A flow-through or static-renewal system is used to maintain constant concentrations of this compound.

-

Exposure Conditions: Mysids are exposed to a range of this compound concentrations and a control in replicate test chambers. Temperature, salinity, and photoperiod are maintained at constant, appropriate levels.

-

Endpoints:

-

Survival: Mortality is recorded daily.

-

Growth: The length or weight of the surviving mysids is measured at the end of the test.

-

Reproduction: The number of young produced per female is determined.

-

-

Data Analysis: The NOEC and LOEC for each endpoint are determined by comparing the treatment groups to the control group using statistical analyses (e.g., ANOVA followed by Dunnett's test).

dot

Generalized Experimental Workflow for Invertebrate Toxicity Testing.

Logical Relationships in Toxicity Assessment

The assessment of this compound's toxicological risk to invertebrates involves a logical progression from understanding its intrinsic properties to evaluating its potential impact in the environment. This process integrates data on its mode of action, exposure potential, and the sensitivity of various invertebrate species.

dot

Logical Framework for this compound Toxicity Assessment.

Conclusion

This technical guide provides a consolidated overview of the toxicological profile of this compound in invertebrates, intended to support the research and development efforts of professionals in the field. The data presented highlight the variability in sensitivity to this compound among different invertebrate species, underscoring the importance of comprehensive testing for accurate environmental risk assessment. The detailed signaling pathway and experimental workflows offer a foundational understanding for future research into the sublethal effects of this compound and the development of more targeted and environmentally benign pest control agents. Continued investigation into the chronic and sublethal effects of this compound on a wider array of invertebrate species is essential for a complete understanding of its ecological impact.

References

- 1. Frontiers | The Roles of E93 and Kr-h1 in Metamorphosis of Nilaparvata lugens [frontiersin.org]

- 2. Juvenile hormone receptor this compound tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Juvenile hormone and its receptor this compound-tolerant promote ribosomal biogenesis and vitellogenesis in the Aedes aegypti mosquito - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Non-Target Effects of Methoprene on Aquatic Ecosystems: An In-depth Technical Guide

Abstract: Methoprene, a widely used insect growth regulator, effectively controls mosquito populations by mimicking juvenile hormone and disrupting their life cycle.[1][2] However, its application in aquatic environments raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the non-target effects of this compound on aquatic ecosystems, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the compound's environmental fate, its toxicological effects on a range of aquatic fauna, and the underlying biochemical mechanisms of action. This document presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex biological pathways and workflows.

Environmental Fate and Degradation

This compound's persistence in aquatic environments is a key factor influencing its potential for non-target effects. Its degradation is influenced by sunlight, microbial activity, and formulation.

In Water: this compound degrades rapidly in water, primarily through photodegradation and microbial action.[3][4] The half-life of this compound in pond water exposed to sunlight is approximately 30 to 48 hours.[5] Slow-release formulations, such as briquettes and pellets, are designed to release this compound gradually, which can extend its presence in the water column.

In Soil and Sediment: With a high organic carbon partition coefficient (Koc), this compound tends to bind to soil and sediment, limiting its mobility. The half-life of this compound in soil is approximately 10 to 14 days, with microbial degradation being the primary route of dissipation.

Toxicological Effects on Non-Target Aquatic Organisms

This compound exhibits varying degrees of toxicity to different non-target aquatic organisms. While it is generally considered to have low toxicity to vertebrates, some invertebrate species, particularly crustaceans, can be sensitive.

Aquatic Invertebrates

Crustaceans are among the most susceptible non-target organisms to this compound due to its interference with their endocrine systems. Sublethal effects can include alterations in growth, development, and reproduction.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Common Name | Endpoint (LC50/EC50) | Concentration (µg/L) | Exposure Duration | Reference |

| Daphnia magna | Water Flea | EC50 (Immobilization) | 20 - 300 | 48 - 72 hours | |

| Mysidopsis bahia | Mysid Shrimp | LC50 | >900 | 48 hours | |

| Gammarus aequicauda | Amphipod | LC50 | 1950 - 2150 | 48 - 96 hours | |

| Palaemonetes pugio | Grass Shrimp | LC50 | >100,000 | 96 hours | |

| Rhithropanopeus harrisii | Mud Crab | LC50 | >100 | 96 hours |

Sublethal Effects on Daphnia magna

Studies on Daphnia magna have demonstrated that environmentally relevant concentrations of this compound can have significant sublethal effects. These include:

-

Reduced Growth Rate: this compound has been shown to decrease the growth rate of juvenile daphnids.

-

Delayed Reproduction: Exposure to this compound can delay the time to first brood production.

-

Reduced Fecundity: The total number of offspring produced can be significantly reduced.

Fish

This compound is generally considered to be slightly to moderately toxic to fish. The toxicity varies depending on the species and life stage.

Table 2: Acute Toxicity of this compound to Fish

| Species | Common Name | Endpoint (LC50) | Concentration (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 4.4 | 96 hours | |

| Lepomis macrochirus | Bluegill Sunfish | LC50 | 4.6 | 96 hours | |

| Ictalurus punctatus | Channel Catfish | LC50 | >100 | 96 hours | |

| Pimephales promelas | Fathead Minnow | LC50 | 1010 - 121,000 µg/L | 96 hours |

Amphibians

Initial concerns regarding this compound's potential to cause developmental abnormalities in amphibians have been investigated. Studies on species such as Xenopus laevis have shown that this compound and its primary degradation products are not potent developmental toxicants at environmentally relevant concentrations.

Table 3: Acute Toxicity of this compound to Amphibians

| Species | Common Name | Endpoint (LC50) | Concentration (ppb) | Exposure Duration | Reference |

| Rana catesbeiana (larvae) | Bullfrog | LC50 | >10,000 | - | |

| Rana pipiens (larvae) | Northern Leopard Frog | LC50 | >10,000 | - | |

| Bufo woodhousii (adult) | Woodhouse's Toad | LC50 | >1,000 | - |

Mode of Action and Signaling Pathways

This compound's primary mode of action is as a juvenile hormone (JH) analog. It binds to the this compound-tolerant (Met) receptor, which is a key component of the JH signaling pathway in insects. This disrupts the normal hormonal balance, leading to developmental arrest and mortality.

In non-target crustaceans, this compound is thought to interfere with the action of methyl farnesoate, their native juvenile hormone. This can lead to the observed effects on molting and reproduction.

Furthermore, this compound and its metabolites have been shown to activate the retinoid X receptor (RXR), a nuclear receptor involved in a wide range of physiological processes. This interaction may contribute to some of the non-target effects observed in both invertebrates and vertebrates.

Below are diagrams illustrating the key signaling pathways affected by this compound.

Caption: Juvenile Hormone Signaling Pathway Disruption by this compound.

References

- 1. scielo.br [scielo.br]

- 2. oecd.org [oecd.org]

- 3. Juvenile hormone receptor this compound tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ecdysteroid and juvenile hormone biosynthesis, receptors and their signaling in the freshwater microcrustacean Daphnia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation and Environmental Journey of Methoprene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene, a terpenoid compound, is a widely utilized insect growth regulator that mimics the action of juvenile hormone, a critical molecule in insect development.[1] Unlike traditional insecticides that exhibit direct toxicity, this compound disrupts the maturation process, preventing larvae from developing into reproductive adults.[2][3] This unique mode of action has positioned it as a valuable tool in controlling a variety of pests, including mosquitoes, fleas, and agricultural insects.[4] However, its application in diverse environments necessitates a thorough understanding of its degradation products and their subsequent environmental fate. This technical guide provides an in-depth analysis of this compound's degradation pathways, the resulting byproducts, and their persistence and impact on various ecosystems.

This compound Degradation Pathways

This compound undergoes degradation in the environment primarily through two mechanisms: photodegradation and microbial degradation.[5] Hydrolysis, another common degradation pathway for many pesticides, does not appear to be a significant factor for this compound under normal environmental conditions.

Photodegradation

In the presence of sunlight, this compound is susceptible to rapid degradation in both water and on inert surfaces. This process involves the absorption of ultraviolet (UV) radiation, leading to the breakdown of the parent molecule into numerous photoproducts. One of the principal photodegradation products identified is methoxycitronellal . The half-life of this compound in the presence of sunlight can be as short as 30 to 48 hours in water.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of this compound. The rate of microbial degradation is influenced by factors such as soil type, temperature, and moisture content. This biological process leads to the formation of several key metabolites, including This compound acid and 7-methoxycitronellic acid . Ultimately, microbial action can lead to the complete mineralization of this compound to carbon dioxide.

The degradation pathway of this compound is visualized in the following diagram:

Major Degradation Products and their Chemical Structures

The primary degradation products of this compound that have been identified in environmental studies are:

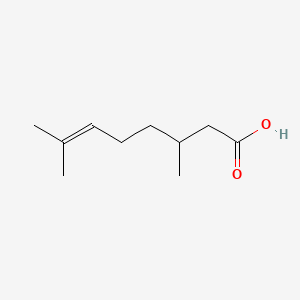

-

Methoxycitronellal: A major product of photodegradation.

-

This compound Acid: A metabolite formed through microbial action.

-

7-Methoxycitronellic Acid: Another significant product of microbial degradation.

-

This compound Epoxide: A metabolite of this compound.

| Compound | Chemical Formula | Chemical Structure |

| This compound | C19H34O3 |

|

| Methoxycitronellal | C11H22O2 |

|

| This compound Acid | C18H32O3 |

|

| 7-Methoxycitronellic Acid | C11H22O3 |

|

| This compound Epoxide | C19H34O4 |

|

Environmental Fate and Persistence

The environmental persistence of this compound is relatively low due to its rapid degradation by sunlight and microorganisms. However, the persistence of its degradation products is also a key consideration in assessing its overall environmental impact.

In Soil

This compound exhibits low persistence in soil, with reported half-lives typically around 10 to 14 days. It is considered to be immobile in soil due to its high affinity for soil organic matter. Microbial degradation is the primary route of dissipation in soil, leading to the formation of metabolites and eventual mineralization to CO2.

In Water

In aquatic environments, this compound degradation is primarily driven by photolysis, with half-lives reported to be as short as 30 to 48 hours in the presence of sunlight. The rate of degradation can be influenced by water temperature, with faster degradation occurring at higher temperatures. While this compound itself degrades rapidly, its degradation products can persist for longer periods. For instance, methoxycitronellic acid has been identified as a significant remaining component after 7 days in water. The persistence of this compound can be extended through the use of slow-release formulations, such as briquettes, which can release the active ingredient over several months.

Quantitative Data on Environmental Fate

| Parameter | Matrix | Condition | Value | Reference(s) |

| This compound Half-Life | Soil | Aerobic, sandy loam | ~10 days | |

| Soil | - | 10 - 14 days | ||

| Water | Pond water, sunlight, 0.001 mg/L | ~30 hours | ||

| Water | Pond water, sunlight, 0.01 mg/L | ~40 hours | ||

| Water | Sewage, sunlight | 60 - 70 hours | ||

| Water | Dark, pH 5-9 | Stable after 30 days | ||

| Water | Temperature 20°C | 10 - 35 days | ||

| Water | Temperature 4.5°C | ≥ 35 days | ||

| Methoxycitronellal Persistence | - | Not found to be Persistent, Bioaccumulative, and Toxic (PBT) | - |

Experimental Protocols